molecular formula C6H7NO2S B1321593 4,5-Dimethylthiazole-2-carboxylic acid CAS No. 79312-41-7

4,5-Dimethylthiazole-2-carboxylic acid

Cat. No.: B1321593
CAS No.: 79312-41-7
M. Wt: 157.19 g/mol
InChI Key: ICWKPMXHMDXUNE-UHFFFAOYSA-N
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Description

4,5-Dimethylthiazole-2-carboxylic acid: is a heterocyclic organic compound with the molecular formula C₆H₇NO₂S. It is a derivative of thiazole, a five-membered ring containing both sulfur and nitrogen atoms. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry .

Scientific Research Applications

Chemistry: 4,5-Dimethylthiazole-2-carboxylic acid is used as a building block in the synthesis of more complex molecules. It is also employed in the study of thiazole chemistry and its reactivity .

Biology: In biological research, this compound is used to study the interactions of thiazole derivatives with biological macromolecules. It serves as a model compound for understanding the behavior of thiazole-containing drugs .

Medicine: It is investigated for its antimicrobial, antifungal, and anticancer properties .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. It is also employed in the development of new materials with unique properties .

Safety and Hazards

The safety data sheet (SDS) for 4,5-Dimethylthiazole-2-carboxylic acid indicates that it causes serious eye irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, and using personal protective equipment .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods typically involve large-scale synthesis using the above-mentioned routes, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Comparison with Similar Compounds

Uniqueness: 4,5-Dimethylthiazole-2-carboxylic acid is unique due to the presence of two methyl groups at positions 4 and 5 of the thiazole ring. This structural feature imparts distinct chemical and physical properties, influencing its reactivity and interactions with other molecules . The compound’s versatility and wide range of applications further highlight its uniqueness compared to other thiazole derivatives .

Properties

IUPAC Name

4,5-dimethyl-1,3-thiazole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2S/c1-3-4(2)10-5(7-3)6(8)9/h1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICWKPMXHMDXUNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00615198
Record name 4,5-Dimethyl-1,3-thiazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00615198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79312-41-7
Record name 4,5-Dimethyl-1,3-thiazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00615198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name dimethyl-1,3-thiazole-2-carboxylic acid
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